1-(2-Propoxyphenyl)pentan-1-amine
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Overview
Description
1-(2-Propoxyphenyl)pentan-1-amine is an organic compound with the molecular formula C₁₄H₂₃NO. It is a member of the amine family, characterized by the presence of an amine group attached to a phenyl ring substituted with a propoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Propoxyphenyl)pentan-1-amine typically involves the reaction of 2-propoxybenzaldehyde with a suitable amine precursor under controlled conditions. One common method involves the reductive amination of 2-propoxybenzaldehyde with pentan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions are crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(2-Propoxyphenyl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro, sulfo, or halo derivatives of the phenyl ring.
Scientific Research Applications
1-(2-Propoxyphenyl)pentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Propoxyphenyl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to modulation of their activity. The phenyl ring and propoxy group contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)pentan-1-amine: Similar structure but with a methoxy group instead of a propoxy group.
1-(2-Ethoxyphenyl)pentan-1-amine: Similar structure but with an ethoxy group instead of a propoxy group.
1-(2-Butoxyphenyl)pentan-1-amine: Similar structure but with a butoxy group instead of a propoxy group.
Uniqueness
1-(2-Propoxyphenyl)pentan-1-amine is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. The length and flexibility of the propoxy group can affect the compound’s interactions with molecular targets, potentially leading to different pharmacological or chemical properties compared to its analogs .
Properties
Molecular Formula |
C14H23NO |
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Molecular Weight |
221.34 g/mol |
IUPAC Name |
1-(2-propoxyphenyl)pentan-1-amine |
InChI |
InChI=1S/C14H23NO/c1-3-5-9-13(15)12-8-6-7-10-14(12)16-11-4-2/h6-8,10,13H,3-5,9,11,15H2,1-2H3 |
InChI Key |
LQEZNDRKKGXFKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC=CC=C1OCCC)N |
Origin of Product |
United States |
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